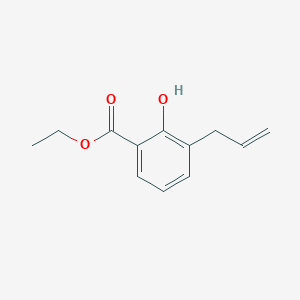
Ethyl 2-hydroxy-3-(prop-2-en-1-yl)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-hydroxy-3-(prop-2-en-1-yl)benzoate is an organic compound belonging to the ester class. Esters are known for their pleasant odors and are often used in perfumes and flavoring agents. This compound is derived from salicylic acid and ethanol, featuring a benzene ring with hydroxyl and ester functional groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ethyl 2-hydroxy-3-(prop-2-en-1-yl)benzoate can be synthesized through the esterification of salicylic acid with ethanol in the presence of a strong acid catalyst like concentrated sulfuric acid. The reaction is typically carried out at elevated temperatures to drive the reaction to completion .
Industrial Production Methods
In industrial settings, the synthesis of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of aluminum sulfate as a catalyst can enhance the reaction efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position, leading to the formation of benzoic acid derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents such as bromine or chlorine in the presence of a Lewis acid catalyst can facilitate substitution reactions.
Major Products Formed
Oxidation: Benzoic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated benzene derivatives.
Applications De Recherche Scientifique
Ethyl 2-hydroxy-3-(prop-2-en-1-yl)benzoate has diverse applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its analgesic and anti-inflammatory effects.
Industry: Utilized in the formulation of perfumes and flavoring agents due to its pleasant odor
Mécanisme D'action
The compound exerts its effects primarily through interactions with cellular membranes and enzymes. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The ester group can undergo hydrolysis, releasing salicylic acid, which is known for its anti-inflammatory properties .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl 2-hydroxybenzoate:
Ethyl 3-hydroxybenzoate: Differing in the position of the hydroxyl group on the benzene ring
Uniqueness
Ethyl 2-hydroxy-3-(prop-2-en-1-yl)benzoate is unique due to the presence of the prop-2-en-1-yl group, which can participate in additional chemical reactions, providing versatility in synthetic applications .
Propriétés
Numéro CAS |
96400-13-4 |
|---|---|
Formule moléculaire |
C12H14O3 |
Poids moléculaire |
206.24 g/mol |
Nom IUPAC |
ethyl 2-hydroxy-3-prop-2-enylbenzoate |
InChI |
InChI=1S/C12H14O3/c1-3-6-9-7-5-8-10(11(9)13)12(14)15-4-2/h3,5,7-8,13H,1,4,6H2,2H3 |
Clé InChI |
NRQZXKHAOYHGHQ-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=CC=CC(=C1O)CC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


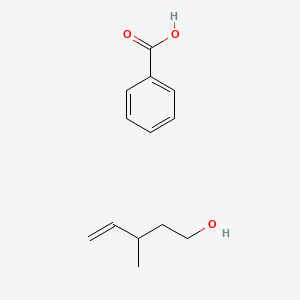
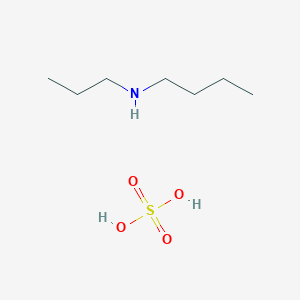
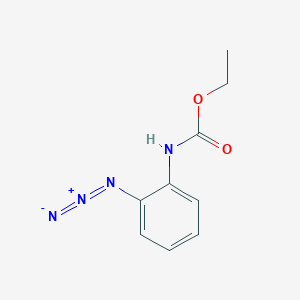
![N-[2-Nitro-4-(4-nitrophenoxy)phenyl]prop-2-enamide](/img/structure/B14355336.png)
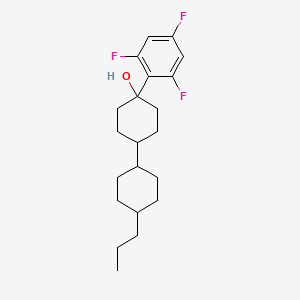
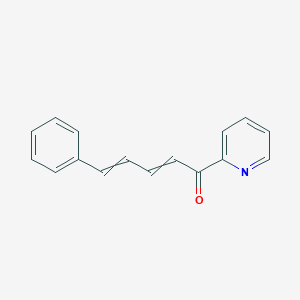
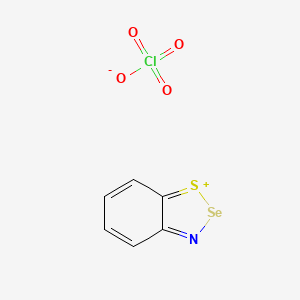
![2-[(2,2,3,3-Tetrafluoropropyl)sulfanyl]phenol](/img/structure/B14355344.png)
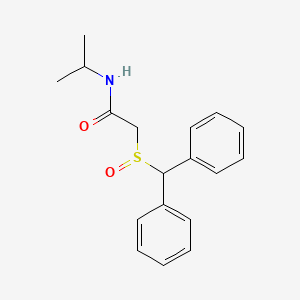
![3-[({5-[(Dimethylamino)methyl]furan-2-yl}methyl)sulfanyl]propanoic acid](/img/structure/B14355366.png)

![Dispiro[2.2.2~6~.2~3~]dec-9-ene-4,4,5,5-tetracarbonitrile](/img/structure/B14355389.png)
![5-[2-(3-Formyl-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]naphthalene-2-sulfonic acid](/img/structure/B14355390.png)
![N-[1-(1H-Benzimidazol-1-yl)-3-methyl-1-oxobutan-2-yl]formamide](/img/structure/B14355394.png)
